molecular formula C5H6N2S B1203730 2-Mercapto-4-methylpyrimidine CAS No. 35071-17-1

2-Mercapto-4-methylpyrimidine

Cat. No. B1203730
CAS RN: 35071-17-1
M. Wt: 126.18 g/mol
InChI Key: BVPHXTUEZOQIBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2-Mercapto-4-methylpyrimidine has been synthesized through various methods. One notable method involves the reaction of organotin (IV) chlorides with this compound hydrochloride (Ma et al., 2005).
  • Another synthesis approach includes the condensation of 3-ethoxycarhonylcoumarin with thiourea (El-deenm & Ibrahim, 2000).

Molecular Structure Analysis

  • The molecular structure of this compound derivatives has been confirmed through various techniques such as IR, 1H, 13C, and temperature-dependent 119Sn NMR spectra, and X-ray crystallography (Ma et al., 2005).

Chemical Reactions and Properties

  • This compound derivatives have been observed to exhibit different coordination modes when bonding to tin atoms. These variations in bonding can lead to different molecular geometries, such as distorted trigonal bipyramidal or octahedral shapes (Ma et al., 2005).

Physical Properties Analysis

  • The physical properties of this compound derivatives, such as solubility and melting points, can be influenced by the nature of the substituents and the overall molecular structure. Detailed physical properties are often characterized using spectroscopic methods and crystallography.

Chemical Properties Analysis

  • This compound derivatives are known to participate in various chemical reactions, forming a range of heterocyclic compounds. These reactions include interactions with organotin (IV) chlorides and various alkylation processes (El-deenm & Ibrahim, 2000).

Scientific Research Applications

  • Inhibition of Carbon Dioxide Corrosion of Iron : 2-Mercapto-4-methylpyrimidine hydrochloride shows high activity as an inhibitor in carbon dioxide corrosion of iron. This compound blocks the metal surface and changes the reaction mechanism, with a significant effect on the anode reaction (Reznik et al., 2008).

  • Synthesis of this compound via Cyclization : The compound can be synthesized by the reaction of 1,3-butenyne ethers with thiourea, offering insights into the effect of substituents in the 1,3-enyne system on cyclization capacity (Kirillova et al., 1971).

  • Spectrophotometric Determination in Drug Detection : 4-Hydroxy-2-mercapto-6-methylpyrimidine, a related compound, is used in a colorimetric method for detecting anti-thyroid drugs, showcasing its affinity with gold nanoparticles (Hormozi-Nezhad & Ghayyem, 2014).

  • Coordination Modes in Organotin Derivatives : Research on organotin (IV) derivatives with this compound highlights different coordination modes to bond tin atoms, contributing to the field of organometallic chemistry (Ma et al., 2005).

  • Fluorinated Pyrimidine Derivatives Synthesis : this compound serves as a precursor in the synthesis of fluorinated pyrimidine derivatives, which have demonstrated high fungicidal activity (Popova et al., 1999).

  • Electrochemical Applications : Modified gold electrodes with 4-hydroxy-2-mercapto-6-methylpyrimidine have been used to catalyze the oxidation of ascorbic acid, reducing overpotential and enabling the separation of voltammograms of different substances (Chen & Li, 1998).

  • Solvothermal Synthesis in Polymer Chemistry : The compound plays a role in the solvothermal synthesis of novel polymeric chains, involving high centrosymmetric units, which has implications for materials science (Ma et al., 2006).

Safety and Hazards

When handling 2-Mercapto-4-methylpyrimidine, it’s important to avoid contact with skin and eyes . If inhaled or ingested, immediate medical attention is required . The compound should be stored in suitable, closed containers for disposal .

Mechanism of Action

properties

IUPAC Name

6-methyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHXTUEZOQIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188575
Record name 2(1H)-Pyrimidinethione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35071-17-1
Record name 2-Mercapto-4-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35071-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinethione, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035071171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinethione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key steps involved in the synthesis of 2-Mercapto-4-methylpyrimidine hydrochloride?

A1: The synthesis of this compound hydrochloride involves a three-step process [, ]:

  1. Condensation Reaction: Acetone and methyl formate are reacted in a methanol solution of sodium methoxide. This reaction is optimized at 40°C for 4 hours with a molar ratio of sodium methoxide:acetone:methyl formate of 1:1.1:3 [, ].
  2. Acetal Reaction: Sodium formyl acetone reacts with methanol in the presence of sulfuric acid to form 4,4-dimethoxy-2-butanone [, ].
  3. Cyclization Reaction: 4,4-Dimethoxy-2-butanone, thiourea, and hydrochloric acid are reacted in methanol to yield this compound hydrochloride. The optimal conditions for this step are 60°C for 2 hours and a molar ratio of 4,4-dimethoxy-2-butanone:thiourea:hydrochloric acid of 1:1.05:2 [, ].

Q2: How is the synthesized this compound hydrochloride characterized?

A2: The synthesized compound is characterized using spectroscopic techniques. Fourier Transform Infrared Spectroscopy (FT-IR) provides information about the functional groups present in the molecule, while Mass Spectrometry (MS) helps determine the molecular weight and fragmentation pattern [, ].

Q3: What are the potential applications of 4,4-Dimethoxy-2-butanone, a key intermediate in the synthesis of this compound hydrochloride?

A3: 4,4-Dimethoxy-2-butanone shows promise as a versatile building block for various fine chemicals, including:

  • 2-Chloro-3-amino-4-methylpyridine: This compound is used in the synthesis of pharmaceuticals and agrochemicals [, ].
  • 3-Hydroxy-3-methyl-1,1-dimethoxybutane: This compound finds application as a reagent in organic synthesis [, ].
  • This compound: This compound is a precursor for various heterocyclic compounds with potential biological activities [, , , ].

Q4: Can this compound hydrochloride be further modified, and what are the potential benefits?

A4: Yes, this compound hydrochloride can be further modified. One example is its reaction with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in the presence of sodium methoxide to synthesize 4-Methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine []. This modification introduces a new pyridine ring linked by a thioether bridge to the pyrimidine core. Such structural modifications are crucial for exploring Structure-Activity Relationships (SAR) and potentially enhancing the biological activity, potency, or selectivity of the parent compound for specific targets [].

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